REACTION_CXSMILES
|
[Na].O=[C:3]1O[C@H:8]([C@H:10]([CH2:12]O)O)[C:6](O)=[C:4]1O.O[N:15]1[C:19](=[O:20])[CH2:18][CH:17](S(O)(=O)=O)[C:16]1=[O:25].C1C(=O)[N:30](O)[C:28](=[O:29])C1S([O-])(=O)=O.[Na+].[CH2:39](Cl)CCl>O1CCN(CCS(O)(=O)=O)CC1>[CH3:39][CH2:18][C:17]1([C:12]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:16](=[O:25])[NH:15][C:19](=[O:20])[NH:30][C:28]1=[O:29] |f:0.1,3.4,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C(CC1=O)S(=O)(=O)O)=O
|
Name
|
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCN(CC1)CCS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for about 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the microparticles were washed
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
containing 0.09% (w/v) of ascorbic acid sodium salt
|
Type
|
ADDITION
|
Details
|
A solution of phenobarbital monoclonal antibodies (MAK
|
Type
|
ADDITION
|
Details
|
was added to the resuspended microparticles such that there
|
Type
|
STIRRING
|
Details
|
The antibody-latex mixture was stirred for about 1 hour at 23-27° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt
|
Type
|
ADDITION
|
Details
|
was then added to the latex mixture (1.125 mg BSA/mg latex)
|
Type
|
STIRRING
|
Details
|
After stirring for 0.5-1.5 hours at 23-27° C.
|
Duration
|
1 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
was added to the latex mixture
|
Type
|
STIRRING
|
Details
|
After stirring overnight at 40-45° C.
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the microparticles were washed with and
|
Type
|
CUSTOM
|
Details
|
was then stored at 2-8° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].O=[C:3]1O[C@H:8]([C@H:10]([CH2:12]O)O)[C:6](O)=[C:4]1O.O[N:15]1[C:19](=[O:20])[CH2:18][CH:17](S(O)(=O)=O)[C:16]1=[O:25].C1C(=O)[N:30](O)[C:28](=[O:29])C1S([O-])(=O)=O.[Na+].[CH2:39](Cl)CCl>O1CCN(CCS(O)(=O)=O)CC1>[CH3:39][CH2:18][C:17]1([C:12]2[CH:10]=[CH:8][CH:6]=[CH:4][CH:3]=2)[C:16](=[O:25])[NH:15][C:19](=[O:20])[NH:30][C:28]1=[O:29] |f:0.1,3.4,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na].O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON1C(C(CC1=O)S(=O)(=O)O)=O
|
Name
|
N-ethyl-N′-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCN(CC1)CCS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for about 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the microparticles were washed
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
containing 0.09% (w/v) of ascorbic acid sodium salt
|
Type
|
ADDITION
|
Details
|
A solution of phenobarbital monoclonal antibodies (MAK
|
Type
|
ADDITION
|
Details
|
was added to the resuspended microparticles such that there
|
Type
|
STIRRING
|
Details
|
The antibody-latex mixture was stirred for about 1 hour at 23-27° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
A solution of 90 mg/mL of BSA in 50 mM MOPS, pH 5.7, containing 0.09% (w/v) of ascorbic acid sodium salt
|
Type
|
ADDITION
|
Details
|
was then added to the latex mixture (1.125 mg BSA/mg latex)
|
Type
|
STIRRING
|
Details
|
After stirring for 0.5-1.5 hours at 23-27° C.
|
Duration
|
1 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
was added to the latex mixture
|
Type
|
STIRRING
|
Details
|
After stirring overnight at 40-45° C.
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the microparticles were washed with and
|
Type
|
CUSTOM
|
Details
|
was then stored at 2-8° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |